Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate
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Overview
Description
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by the presence of an ethyl ester group, a trifluoromethyl group, and an imidazo[1,2-a]pyrazine core. Its unique structure makes it a valuable candidate for research and development in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate: This compound has a similar structure but with a pyridine ring instead of a pyrazine ring.
tert-Butyl N-{1-[8-oxo-2-(trifluoromethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-6-yl]ethyl}carbamate: This compound has a similar imidazo[1,2-a]pyrazine core but with different substituents.
2-Aryl-3-fluoro-6-iodoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a] core but with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8F3N3O2 |
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Molecular Weight |
259.18 g/mol |
IUPAC Name |
ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)6-4-16-5-7(10(11,12)13)15-8(16)3-14-6/h3-5H,2H2,1H3 |
InChI Key |
FCNQAURQKGHYRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C2C=N1)C(F)(F)F |
Origin of Product |
United States |
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